![molecular formula C11H14ClN3O4 B1347608 Diethyl (4-chloropyridine-2,6-diyl)dicarbamate CAS No. 63708-78-1](/img/structure/B1347608.png)
Diethyl (4-chloropyridine-2,6-diyl)dicarbamate
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Description
Diethyl (4-chloropyridine-2,6-diyl)dicarbamate, also known as DEC, is an organophosphorus compound that has been used for a variety of scientific research applications. It is a colorless, water-soluble, and non-toxic compound with a molecular weight of 278.6 g/mol. DEC has a wide range of applications in biochemical and physiological research, as well as in laboratory experiments.
Scientific Research Applications
Structural Analysis and Hydrogen Bonding
- Research has shown the crystallization and hydrogen bonding networks in various diethyl dicarbamate compounds, highlighting their structural properties. For example, diethyl 4-(2,5-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibits hydrogen-bonding networks involving H atoms bonded to the N atom of the 1,4-dihydropyridine ring and carbonyl O atoms (Metcalf & Holt, 2000).
Crystal Structure and Molecular Interactions
- The crystal structure of diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate has been studied, revealing the planarity of the thieno[2,3-b]pyridine moiety and the stabilization by intermolecular and intramolecular hydrogen bonds (Armas et al., 2003).
Cardioactivity and Solid-state Structure
- Certain diethyl dicarbamate derivatives, like diethyl 2,6-dimethyl-4-(5-ethyl-3-phenylisoxazol-4-yl)-1,4-dihydroypridine-3,5- dicarboxylate, have been synthesized and analyzed for their molecular structures and cardioactivity, demonstrating potential as vasodilators in medical applications (McKenna et al., 1988).
Halogen/Halogen Displacement in Heterocycles
- Studies have explored the halogen/halogen displacement in pyridines, including diethyl (4-chloropyridine-2,6-diyl)dicarbamate. This research is significant for understanding the chemical behavior of such compounds in various reactions (Schlosser & Cottet, 2002).
Synthesis and X-Ray Crystal Structures
- The synthesis of 1,4-dihydropyridine derivatives, including diethyl dicarbamates, and their characterization by single crystal X-ray diffraction, provides insights into the self-assembly of compounds with various types of non-covalent interactions affecting crystal packing (Shashi et al., 2020).
Antimicrobial Activity
- Research into bisindole tetracarboxylate compounds, which include diethyl dicarbamates, has led to the synthesis of derivatives with potential antimicrobial activities, highlighting another application of these compounds in medicinal chemistry (Gadaginamath & Shyadligeri, 2000).
properties
IUPAC Name |
ethyl N-[4-chloro-6-(ethoxycarbonylamino)pyridin-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O4/c1-3-18-10(16)14-8-5-7(12)6-9(13-8)15-11(17)19-4-2/h5-6H,3-4H2,1-2H3,(H2,13,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTWOONWQPJJFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC(=N1)NC(=O)OCC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10980041 |
Source
|
Record name | Diethyl (4-chloropyridine-2,6-diyl)bis(hydrogen carbonimidate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10980041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (4-chloropyridine-2,6-diyl)dicarbamate | |
CAS RN |
63708-78-1 |
Source
|
Record name | NSC167904 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167904 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 63708-78-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117123 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl (4-chloropyridine-2,6-diyl)bis(hydrogen carbonimidate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10980041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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